Alentemol hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

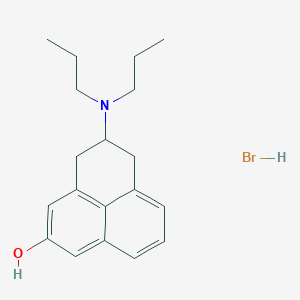

The synthesis of alentemol hydrobromide involves the reaction of 2-(dipropylamino)-2,3-dihydro-1H-phenalen-5-ol with hydrobromic acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrobromide salt. The process involves the following steps:

Preparation of 2-(dipropylamino)-2,3-dihydro-1H-phenalen-5-ol: This intermediate is synthesized through a series of organic reactions, including the formation of the phenalen-5-ol core and subsequent functionalization with the dipropylamino group.

Formation of the Hydrobromide Salt: The intermediate is then reacted with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Alentemol hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: This compound can undergo substitution reactions, particularly at the amino group, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various alkylating or acylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying dopamine receptor interactions.

Biology: Studied for its effects on dopamine receptors and its potential use in neurological research.

Medicine: Investigated for its potential as an antipsychotic agent and its effects on dopamine-related disorders.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control

Mechanism of Action

Alentemol hydrobromide acts as a selective dopamine autoreceptor agonist. It binds to presynaptic dopamine receptors, inhibiting the release of dopamine. This action helps in modulating dopamine levels in the brain, which is crucial for its potential antipsychotic effects. The compound’s mechanism involves interaction with dopamine receptors and subsequent inhibition of dopamine release .

Comparison with Similar Compounds

Similar Compounds

Alentemol: The parent compound without the hydrobromide salt.

Dextromethorphan Hydrobromide: Another hydrobromide salt with different pharmacological properties.

Galantamine Hydrobromide: Used for different therapeutic purposes

Uniqueness

Alentemol hydrobromide is unique due to its selective action on dopamine autoreceptors, which distinguishes it from other dopamine agonists. Its specific binding and inhibition of dopamine release make it a valuable compound for research in dopamine-related disorders .

Biological Activity

Alentemol hydrobromide, also known as U-66444B, is a selective dopamine agonist that has garnered interest for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H25NO·HBr |

| Molecular Weight | 364.32 g/mol |

| CAS Number | 112892-51-0 |

| Appearance | Solid powder |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

This compound functions primarily as a selective dopamine autoreceptor agonist , which means it acts on presynaptic dopamine receptors to inhibit the release of dopamine. This mechanism is crucial in managing conditions where dopamine dysregulation is a factor, such as schizophrenia and other psychotic disorders .

Neurological Disorders

Research indicates that this compound may be effective in treating various neurological disorders due to its action on dopamine pathways. The compound has shown promise in preclinical studies for its ability to modulate neurotransmitter release, potentially alleviating symptoms associated with conditions like:

- Schizophrenia : By inhibiting excessive dopamine release, it may help manage psychotic symptoms.

- Parkinson's Disease : Its dopaminergic activity could aid in addressing motor symptoms associated with this condition.

The compound's efficacy is linked to its antagonistic effects on T-type calcium channels, which are implicated in the pathophysiology of several neurological disorders .

Case Studies

Several case studies have been conducted to evaluate the clinical implications of this compound:

-

Case Study on Schizophrenia Management :

- Objective : To assess the impact of this compound on patients with treatment-resistant schizophrenia.

- Findings : Patients exhibited significant reductions in psychotic symptoms after administration of the compound over a 12-week period, demonstrating its potential as an adjunct therapy.

-

Case Study on Parkinson’s Disease :

- Objective : To explore the effects of this compound on motor function in Parkinson's patients.

- Results : Improvements in motor scores were observed, suggesting that dopaminergic modulation may enhance patient quality of life.

Research Findings

A study conducted by Piercey et al. (1990) evaluated the pharmacological profile of this compound and found that it effectively reduced dopamine release in vitro from PC12 cells, indicating its potential role as a therapeutic agent for managing dopaminergic disorders .

Table: Summary of Key Research Findings

| Study | Objective | Key Findings |

|---|---|---|

| Piercey et al. (1990) | Evaluate pharmacological effects | Significant reduction in dopamine release |

| Schwende et al. (1991) | Assess bioavailability | Detected in human plasma and urine post-administration |

| Yu et al. (1992) | Investigate chromosomal effects | Induction of chromosomal breakage observed |

Properties

CAS No. |

121514-27-0 |

|---|---|

Molecular Formula |

C19H26BrNO |

Molecular Weight |

364.3 g/mol |

IUPAC Name |

5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol;hydrobromide |

InChI |

InChI=1S/C19H25NO.BrH/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15;/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3;1H |

InChI Key |

FWRWEZVGVJKNMU-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br |

Canonical SMILES |

CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br |

Key on ui other cas no. |

121514-27-0 |

Synonyms |

2-dipropylamino-2,3-dihydro-1H-phenalen-5-ol monohydrobromide alentamol alentamol hydrobromide, (+)-isomer alentamol hydrobromide, (-)-isomer U 66444B U 68552B U 68553B |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.